Spectroscopic Characterization of Sodium Cinnamate: An In-depth Technical Guide
Spectroscopic Characterization of Sodium Cinnamate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium cinnamate (B1238496) using Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these analytical techniques for molecular structure elucidation and quality control.
Introduction to Sodium Cinnamate
Sodium cinnamate (C₉H₇NaO₂), the sodium salt of cinnamic acid, is a compound of interest in various fields due to its origins from a key intermediate in the phenylpropanoid pathway in plants.[1] Its parent compound, cinnamic acid, and its derivatives are recognized for their biological activities and are building blocks for lignins.[2] Spectroscopic analysis is fundamental to confirming the identity, purity, and structural characteristics of sodium cinnamate, particularly in distinguishing it from its parent acid. The incorporation of sodium into the cinnamate structure has been shown to enhance thermal stability compared to cinnamic acid.[2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. By measuring the absorption of infrared radiation, specific functional groups within a molecule can be identified, offering a molecular fingerprint.
Experimental Protocol: FTIR Spectroscopy
The following protocol outlines the KBr pellet method for acquiring FTIR spectra of solid sodium cinnamate samples.
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Sample Preparation :
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Thoroughly grind a small amount of high-purity potassium bromide (KBr) using an agate mortar and pestle to a fine powder.
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Add approximately 1-2 mg of the sodium cinnamate sample to the KBr.
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Mix the sample and KBr intimately by grinding the mixture for several minutes to ensure homogeneity.
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Pellet Formation :
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Transfer the powdered mixture to a pellet-pressing die.
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Place the die under a hydraulic press and apply a pressure of approximately 739 MPa to form a thin, transparent KBr pellet.[2]
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Data Acquisition :
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Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Bruker IFS spectrometer).[2]
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Record the spectrum over a typical range of 4000 to 400 cm⁻¹.[2]
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Acquire a background spectrum of an empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.
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Data Presentation: FTIR Spectral Data
The formation of sodium cinnamate from cinnamic acid is confirmed by distinct changes in the IR spectrum. Key among these is the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic bands for the carboxylate anion (COO⁻).[2][4]
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |
| ~3445 | Broad band, assigned to –ONa stretching vibration | [2][4] |
| 2526, 2359 | Doublet in the –CH stretching region (attributed to Fermi resonance) | [2][4] |
| 1667, 1627 | Splitting bands from the stretching vibrations of the C=O group | [2][4] |
| Not Present | Disappearance of the carboxylic acid γ(O-H) stretching vibration | [2][4] |
| Shifted | Asymmetric and symmetric vibrations of the carboxylate anion (COO⁻) | [2][4] |
Interpretation of FTIR Spectrum
The transition from cinnamic acid to sodium cinnamate involves the deprotonation of the carboxylic acid group. This chemical change is clearly reflected in the FTIR spectrum. The most significant evidence is the disappearance of the broad band associated with the hydroxyl (-OH) group's stretching vibration from the carboxylic acid.[2][4]
In its place, new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) appear at lower wavenumbers.[2][4] The spectrum also shows splitting bands assigned to the C=O group's stretching vibrations at 1667 and 1627 cm⁻¹.[2][4] A broad, intense band observed near 3445 cm⁻¹ is attributed to the –ONa stretching vibration.[2][4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-electron system present in sodium cinnamate, which includes the phenyl group and the α,β-unsaturated carboxylate.
Experimental Protocol: UV-Vis Spectroscopy
The following protocol describes the acquisition of a UV-Vis absorption spectrum for sodium cinnamate.
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Sample Preparation :
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Prepare a dilute solution of sodium cinnamate in a suitable UV-transparent solvent, such as methanol.[2] The concentration should be adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.1 to 1.0).
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Prepare a blank solution using the same solvent.
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Data Acquisition :
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Use a double-beam UV-Vis spectrometer.
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Fill a quartz cuvette with the blank solvent and place it in the reference beam path.
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Fill a second quartz cuvette with the sodium cinnamate solution and place it in the sample beam path.
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Record the absorption spectrum over a range of 190-400 nm.[2]
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Data Presentation: UV-Vis Spectral Data
The UV-Vis spectrum of sodium cinnamate is characterized by strong absorption in the UV region, arising from electronic transitions within the conjugated system.
| Parameter | Observation | Reference(s) |
| Absorption Maximum (λmax) | Typically observed around 270-310 nm, corresponding to a π-π* electronic transition. | [5][6] |
| Spectral Shift | A blue shift (hypsochromic shift) is noted when comparing the sodium cinnamate spectrum to cinnamic acid. | [2][4][7] |
| Lower Cut-off | Good optical transmittance is observed above ~290 nm. | [8] |
Interpretation of UV-Vis Spectrum
The strong absorption band observed in the UV spectrum of sodium cinnamate is attributed to the π-π* electronic transition of the delocalized electrons across the phenyl ring and the acrylate (B77674) moiety.[2][4] This transition requires significant energy, hence its appearance in the UV region.[2][4]
When compared to cinnamic acid, the spectrum of sodium cinnamate exhibits a blue shift (a shift to a shorter wavelength).[2][7] This shift indicates that the formation of the sodium salt requires greater energy for the electronic transition.[2][4][7] The molecule demonstrates good transparency in the visible region of the spectrum.[8]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic characterization process for sodium cinnamate, from initial sample preparation to final data interpretation for both FTIR and UV-Vis analyses.
Caption: Experimental workflow for the spectroscopic characterization of sodium cinnamate.
References
- 1. Sodium cinnamate | 538-42-1 | Benchchem [benchchem.com]
- 2. ijcps.com [ijcps.com]
- 3. Buy Sodium cinnamate | 538-42-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
